1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione
Description
1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a fused thiophene-oxazine-dione scaffold. Its structure includes a methyl group at the 1-position, which modulates electronic and steric properties, influencing reactivity and biological activity.
Properties
IUPAC Name |
1-methylthieno[3,2-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-8-4-2-3-12-5(4)6(9)11-7(8)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLUTGJASWHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)OC1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Methyl-Substituted Thiophene Precursors
The most direct route involves cyclizing methyl-functionalized thiophene intermediates. A representative three-step protocol adapted from analogous syntheses includes:
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Synthesis of 3-Amino-4-methylthiophene-2-carboxylate :
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Oxazine Ring Formation :
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Oxidation to Dione :
One-Pot Multicomponent Reaction Strategy
A scalable one-pot method derived from Liu et al.’s work on thieno[2,3-d]pyrimidinones has been adapted for the target compound:
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Reagents :
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3-Methylthiophene-2-carboxylic acid.
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Methyl isocyanate.
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Triphosgene (as a coupling agent).
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Procedure :
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Step 1 : 3-Methylthiophene-2-carboxylic acid reacts with methyl isocyanate in tetrahydrofuran (THF) at −10°C to form the methylcarbamoyl intermediate.
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Step 2 : Intramolecular cyclization via triphosgene-mediated dehydration at 50°C for 6 hours.
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Step 3 : In situ oxidation with hydrogen peroxide and acetic acid yields the dione.
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Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 58–72 | >98% | High regioselectivity | Multi-step, requires toxic reagents |
| One-Pot Multicomponent | 65 | 95% | Scalable, fewer intermediates | Sensitive to moisture and temperature |
Mechanistic Insights :
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The one-pot method avoids isolation of intermediates, reducing side products like hydrolyzed carbamates.
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Cyclocondensation offers better control over stereochemistry but requires stringent anhydrous conditions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial and Experimental Considerations
Scalability Challenges
Chemical Reactions Analysis
1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like toluene, ethanol, and xylene, as well as catalysts such as calcium chloride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has demonstrated that compounds derived from thieno[3,2-d][1,3]oxazine structures exhibit significant anticancer properties. For instance, a derivative of this compound was tested against several cancer cell lines and showed promising cytotoxic effects, leading to further investigation into its mechanism of action and potential as a chemotherapeutic agent .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique heterocyclic structure allows it to participate in various chemical reactions.
Example Reactions:
- Condensation Reactions : It can undergo condensation with amines to form more complex structures.
- Cyclization Reactions : The compound can be utilized in cyclization reactions to synthesize other heterocycles that are valuable in medicinal chemistry.
Materials Science
In materials science, this compound has been explored for its potential use in organic electronic devices due to its electronic properties.
Application in Organic Electronics:
Studies have indicated that this compound can be incorporated into organic photovoltaic cells (OPVs) as a donor material. Its ability to facilitate charge transfer makes it a candidate for improving the efficiency of solar cells .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations
- 1H,2H,4H-Thieno[2,3-d][1,3]oxazine-2,4-dione (CAS: 103979-54-0): A positional isomer with the thiophene ring fused at the [2,3-d] position. It lacks the methyl group, leading to differences in solubility and stability .
- 6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione: Substituted with a dimethoxyphenyl group, enhancing π-π stacking interactions and altering redox properties .
- 1-(Methoxymethyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione (CAS: 110109-30-3): The methoxymethyl group increases hydrophilicity compared to the methyl derivative .
Benzoxazine Derivatives
- 6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS: 120374-68-7): A benzo-fused analogue with a chloro substituent, exhibiting higher electrophilicity due to electron-withdrawing effects .
- 1-Benzyl-1H-benzo[d][1,3]oxazine-2,4-dione : The benzyl group enhances lipophilicity, impacting membrane permeability in biological systems .
Physico-Chemical Properties
| Compound Name | Molecular Weight | CAS Number | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione | 183.19 | Not reported | Not reported | Moderate in EtOAc |
| 1H,2H,4H-Thieno[2,3-d][1,3]oxazine-2,4-dione | 169.16 | 103979-54-0 | Not reported | Partially aqueous |
| 6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | 227.62 | 120374-68-7 | 201–202 | Low in ethanol |
| 6-(3,4-Dimethoxyphenyl)-thieno[3,2-d]oxazine-dione | 305.31 | Not reported | Not reported | High in DMSO |
Biological Activity
1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione is a heterocyclic compound with notable biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H5NO3S
- Molecular Weight : 183.19 g/mol
- CAS Number : 103979-57-3
- Melting Point : 186-189 °C
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Research indicates that this compound can inhibit specific enzymes involved in cell proliferation and survival pathways, which may contribute to its anticancer properties.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to enzymes such as kinases and proteases, altering their activity.
- Receptor Interaction : It may act as a ligand for certain receptors involved in signal transduction pathways.
- Oxidative Stress Modulation : The compound has been shown to influence oxidative stress levels within cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 8.0 | |
| HeLa (Cervical Cancer) | 15.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Study on Anticancer Activity
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. Western blot analysis revealed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The study found that treatment with varying concentrations of this compound led to a dose-dependent reduction in bacterial viability. The findings suggest potential applications in developing new antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione?
The compound is typically synthesized via cyclization reactions involving thiophene precursors. A validated method involves reacting substituted thiophene derivatives with methyl isocyanate under controlled conditions (e.g., anhydrous solvent, inert atmosphere). For example, the reactivity of the thieno-oxazine-dione core allows for regioselective functionalization at the 1-position using methylating agents like methyl iodide . Key parameters include temperature (60–80°C), solvent choice (DMF or THF), and reaction time (12–24 hours). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Characterization relies on:
- NMR spectroscopy : and NMR confirm the methyl group’s position (δ ~3.3 ppm for ) and the oxazine-dione carbonyl signals (δ ~160–170 ppm for ) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (169.16 g/mol) and fragmentation patterns.
- IR spectroscopy : Peaks at ~1750 cm (C=O stretching) and ~1250 cm (C–O–C) confirm the oxazine-dione backbone .
Advanced: How does the methyl substituent influence reactivity in ring-opening or functionalization reactions?
The methyl group at the 1-position sterically hinders nucleophilic attacks on the adjacent carbonyl, directing reactivity toward the 4H-thieno ring. For instance, in reactions with amines, the 4H-thieno moiety undergoes ring-opening to form bicyclic dihydrodiazepinediones, while the methylated oxazine-dione remains intact. Computational studies (DFT) suggest this selectivity arises from reduced electrophilicity at the methylated carbonyl due to electron-donating effects . Experimental optimization involves adjusting solvent polarity (e.g., DCM vs. DMSO) to modulate reaction pathways.
Advanced: How can researchers resolve discrepancies in reported spectral data for structural analogs?
Discrepancies often arise from substituent effects or crystallographic packing. For example:
- Case study : The NMR signal for the oxazine-dione carbonyl in 6-(3,4-dimethoxyphenyl)-substituted analogs shifts upfield by ~5 ppm compared to the parent compound due to electron-donating groups .
- Methodology : Use X-ray crystallography to confirm bond lengths and angles, complemented by Hirshfeld surface analysis to identify intermolecular interactions that might affect spectral properties .
Advanced: How to design cytotoxicity assays for this compound while minimizing false positives?
- Experimental design :
- Use multiple cell lines (e.g., HEK293, HeLa) to assess selectivity.
- Include controls for solvent effects (e.g., DMSO ≤0.1% v/v).
- Employ ATP-based viability assays (e.g., CellTiter-Glo) to distinguish cytostatic vs. cytotoxic effects.
- Data validation : Cross-check with flow cytometry (Annexin V/PI staining) to confirm apoptosis/necrosis mechanisms. Prior studies on structurally similar thieno-oxazine-diones show IC values in the μM range, suggesting dose-response curves spanning 1–100 μM .
Advanced: What computational tools are suitable for predicting SAR of methylated thieno-oxazine-diones?
- QSAR modeling : Use Gaussian or ORCA for DFT calculations to map electron density distributions and predict sites for electrophilic substitution.
- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases), leveraging crystal structures from the PDB. For example, the methyl group’s steric bulk may reduce binding affinity to hydrophobic pockets in enzyme active sites .
Basic: What are the key stability considerations for storing this compound?
- Storage : Room temperature in amber vials under argon to prevent hydrolysis of the oxazine-dione ring.
- Degradation markers : Monitor via HPLC for peaks at retention times corresponding to hydrolysis products (e.g., thiophene dicarboxylic acid derivatives) .
Advanced: How to optimize regioselectivity in cross-coupling reactions of this compound?
- Method : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) as a catalyst and KCO as a base in THF/HO (3:1). Regioselectivity at the 6-position of the thieno ring is achieved by pre-functionalizing the 4H-thieno moiety with a leaving group (e.g., Br) .
- Yield optimization : Microwave-assisted synthesis (100°C, 30 min) improves yields to >80% compared to conventional heating (60%, 12 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
